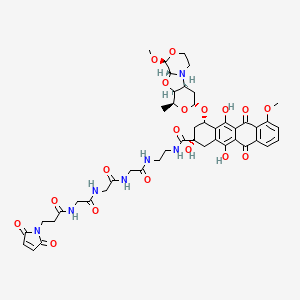

Mal-C2-Gly3-EDA-PNU-159682

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C46H53N7O18 |

|---|---|

Peso molecular |

991.9 g/mol |

Nombre IUPAC |

(2S,4S)-N-[2-[[2-[[2-[[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]acetyl]amino]acetyl]amino]acetyl]amino]ethyl]-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxamide |

InChI |

InChI=1S/C46H53N7O18/c1-21-42-24(52-13-14-68-44(67-3)43(52)71-42)15-33(69-21)70-26-17-46(65,16-23-35(26)41(63)37-36(39(23)61)38(60)22-5-4-6-25(66-2)34(22)40(37)62)45(64)48-11-10-47-28(55)18-50-30(57)20-51-29(56)19-49-27(54)9-12-53-31(58)7-8-32(53)59/h4-8,21,24,26,33,42-44,61,63,65H,9-20H2,1-3H3,(H,47,55)(H,48,64)(H,49,54)(H,50,57)(H,51,56)/t21-,24-,26-,33-,42+,43+,44-,46-/m0/s1 |

Clave InChI |

HEFSNPRZMGSIAR-SLEKZCOWSA-N |

SMILES isomérico |

C[C@H]1[C@@H]2[C@H](C[C@@H](O1)O[C@H]3C[C@@](CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)NCCNC(=O)CNC(=O)CNC(=O)CNC(=O)CCN7C(=O)C=CC7=O)O)N8CCO[C@@H]([C@H]8O2)OC |

SMILES canónico |

CC1C2C(CC(O1)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)OC)O)(C(=O)NCCNC(=O)CNC(=O)CNC(=O)CNC(=O)CCN7C(=O)C=CC7=O)O)N8CCOC(C8O2)OC |

Origen del producto |

United States |

Foundational & Exploratory

The Mechanism of Action of PNU-159682: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-159682 is a profoundly potent, semi-synthetic anthracycline and a major metabolite of the investigational anticancer agent nemorubicin.[1][2] Its exceptional cytotoxicity, reported to be thousands of times greater than that of doxorubicin, has positioned it as a critical payload for antibody-drug conjugates (ADCs) in targeted cancer therapy.[1][3] This technical guide elucidates the multi-faceted mechanism of action of PNU-159682, detailing its interaction with DNA, inhibition of key cellular enzymes, and the subsequent cellular responses. The information is compiled from peer-reviewed literature to provide a comprehensive resource for the scientific community.

Core Mechanism of Action

The antitumor activity of PNU-159682 is primarily driven by its ability to inflict extensive DNA damage through a combination of mechanisms, ultimately leading to cell cycle arrest and apoptosis. The key pillars of its action are:

-

DNA Intercalation and Adduct Formation: As an anthracycline, PNU-159682 intercalates into the DNA double helix. Beyond simple intercalation, PNU-159682 is capable of forming stable, covalent adducts with DNA.[4] This occurs through a unique mechanism described as "virtual cross-linking," where the molecule effectively bridges the complementary strands of DNA.[4] This process is reminiscent of the effects of classical anthracyclines in the presence of formaldehyde but is an intrinsic property of PNU-159682.[4] The formation of these adducts is preferential for double-stranded DNA over single-stranded sequences and shows a preference for specific guanine-rich contexts.[4]

-

Topoisomerase II Inhibition: PNU-159682 acts as an inhibitor of DNA topoisomerase II, an essential enzyme for resolving DNA topological challenges during replication, transcription, and chromosome segregation. While it is reported to be a weak inhibitor of the enzyme's unknotting activity at high concentrations, its primary role in this context is likely the stabilization of the topoisomerase II-DNA cleavage complex.[1][5] This leads to the accumulation of double-strand DNA breaks, a highly cytotoxic lesion.

-

Induction of DNA Damage Response and Cell Cycle Arrest: The formation of DNA adducts and double-strand breaks triggers a robust DNA damage response (DDR) within the cell. This response culminates in cell cycle arrest, providing the cell an opportunity to repair the damage. However, the extent of damage induced by PNU-159682 often overwhelms the repair machinery. A distinctive feature of PNU-159682 is its ability to induce cell cycle arrest in the S-phase, which contrasts with doxorubicin's characteristic G2/M-phase arrest.[6][7] This S-phase arrest is indicative of the inhibition of DNA synthesis.

-

Apoptosis Induction: If the DNA damage is irreparable, the cell is directed towards programmed cell death, or apoptosis. The accumulation of DNA double-strand breaks is a potent trigger for the apoptotic cascade, leading to the elimination of the cancer cell.

Data Presentation

Cytotoxicity Data

PNU-159682 exhibits remarkable potency across a range of human cancer cell lines. The following tables summarize the reported in vitro cytotoxicity data.

Table 1: IC70 Values of PNU-159682 and Comparison with Parent Compounds

| Cell Line | PNU-159682 IC70 (nM) | MMDX IC70 (nM) | Doxorubicin IC70 (nM) | PNU-159682 vs. MMDX (Fold Increase in Potency) | PNU-159682 vs. Doxorubicin (Fold Increase in Potency) |

| HT-29 (Colon) | 0.577 | 68 | 181 | ~118 | ~314 |

| A2780 (Ovarian) | 0.39 | - | - | - | - |

| DU145 (Prostate) | 0.128 | 578 | 1717 | ~4516 | ~13414 |

| EM-2 (Breast) | 0.081 | - | - | - | - |

| Jurkat (T-cell leukemia) | 0.086 | - | - | - | - |

| CEM (T-cell leukemia) | 0.075 | - | - | - | - |

Data compiled from multiple sources.[8][9]

Table 2: IC50 Values of PNU-159682 in Various Cell Lines

| Cell Line | PNU-159682 IC50 (nM) |

| SKRC-52 (Renal, CAIX-expressing) | 25 |

| BJAB.Luc (B-cell lymphoma) | 0.10 |

| Granta-519 (Mantle cell lymphoma) | 0.020 |

| SuDHL4.Luc (B-cell lymphoma) | 0.055 |

| WSU-DLCL2 (B-cell lymphoma) | 0.1 |

Data compiled from multiple sources.[1][8]

Experimental Protocols

Topoisomerase II Decatenation Assay

This assay is used to assess the inhibitory effect of PNU-159682 on the decatenating activity of topoisomerase II.

Principle: Topoisomerase II can decatenate, or unlink, the interlocked DNA minicircles of kinetoplast DNA (kDNA). When run on an agarose gel, the large, catenated kDNA network remains in the loading well, while the decatenated minicircles migrate into the gel. An inhibitor will prevent this migration.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing kDNA substrate, human topoisomerase II enzyme, and ATP in an appropriate assay buffer.

-

Incubation: PNU-159682 at various concentrations is added to the reaction mixture and incubated at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a detergent (e.g., SDS) and a loading dye.

-

Agarose Gel Electrophoresis: The reaction products are resolved on a 1% agarose gel containing a DNA intercalating dye (e.g., ethidium bromide).

-

Visualization: The gel is visualized under UV light. A decrease in the amount of decatenated minicircles in the presence of PNU-159682 indicates inhibition.

Cell Viability/Cytotoxicity Assay (Sulforhodamine B Assay)

This assay is a common method for determining the cytotoxicity of a compound against cancer cell lines.

Principle: The sulforhodamine B (SRB) assay is a colorimetric assay that relies on the ability of SRB to bind to protein components of cells that have been fixed to the culture plate. The amount of bound dye is proportional to the number of living cells.

Methodology:

-

Cell Plating: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of PNU-159682 for a specified duration (e.g., 1 hour), after which the drug-containing medium is replaced with fresh medium.

-

Incubation: The cells are incubated for a further period (e.g., 72 hours).

-

Cell Fixation: The cells are fixed to the plate using a solution such as trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with a 0.4% (w/v) SRB solution in 1% acetic acid.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Dye Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.

-

Absorbance Measurement: The absorbance is read on a plate reader at a specific wavelength (e.g., 510 nm). The IC50 or IC70 values are then calculated.[8]

Cell Cycle Analysis via Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: The DNA content of cells is stoichiometrically stained with a fluorescent dye, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content. Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in S-phase have an intermediate amount.

Methodology:

-

Cell Treatment: Cells are treated with PNU-159682 or a vehicle control for a specified time.

-

Cell Harvesting: The cells are harvested and washed with PBS.

-

Fixation: The cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: The fixed cells are treated with RNase A to prevent staining of RNA and then stained with a PI solution.

-

Flow Cytometry Analysis: The fluorescence of the stained cells is measured using a flow cytometer.

-

Data Analysis: The resulting DNA content histograms are analyzed to determine the percentage of cells in each phase of the cell cycle.

CRISPR-Cas9 Knockout Screen for DNA Damage Response

A genome-wide CRISPR-Cas9 screen can be employed to identify genes that modulate the cellular sensitivity to PNU-159682.

Principle: A library of guide RNAs (gRNAs) targeting all genes in the genome is introduced into a population of Cas9-expressing cells. Each cell receives a gRNA that knocks out a specific gene. The entire population of knockout cells is then treated with PNU-159682. Genes whose knockout leads to either increased sensitivity or resistance to the drug can be identified by sequencing the gRNA population before and after treatment. A depletion of gRNAs targeting a specific gene indicates that the knockout of that gene sensitizes cells to the drug.

Methodology:

-

Library Transduction: Cas9-expressing cells are transduced with a pooled lentiviral gRNA library at a low multiplicity of infection to ensure most cells receive a single gRNA.

-

Selection: Transduced cells are selected.

-

Drug Treatment: The cell population is split, with one group treated with PNU-159682 and the other serving as a control.

-

Genomic DNA Extraction: After a period of drug selection, genomic DNA is extracted from both populations.

-

PCR Amplification and Sequencing: The gRNA-encoding regions are amplified by PCR and sequenced using next-generation sequencing.

-

Data Analysis: The frequency of each gRNA in the treated versus control populations is compared to identify genes whose knockout affects drug sensitivity. For PNU-159682, such a screen has suggested a partial dependency on the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway.[7]

Visualizations

Signaling Pathways and Mechanisms

Caption: Mechanism of action of PNU-159682 leading to apoptosis.

Experimental Workflow for Cytotoxicity Assay

References

- 1. Formation and antitumor activity of PNU-159682, a major metabolite of nemorubicin in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 4. Virtual Cross-Linking of the Active Nemorubicin Metabolite PNU-159682 to Double-Stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. | BioWorld [bioworld.com]

In-Depth Technical Guide: Mal-C2-Gly3-EDA-PNU-159682 Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Mal-C2-Gly3-EDA-PNU-159682, a potent drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). The document details the structure of its constituent components: the highly cytotoxic payload PNU-159682 and the cleavable linker Mal-C2-Gly3-EDA. The mechanism of action, involving DNA intercalation and topoisomerase II inhibition by PNU-159682, is also elucidated. While a specific, detailed, step-by-step synthesis protocol for the complete this compound conjugate is not publicly available, this guide outlines the general principles and methodologies for the synthesis of its components and their subsequent conjugation. This information is intended to support researchers and professionals in the field of targeted cancer therapy and ADC development.

Introduction

Antibody-Drug Conjugates (ADCs) represent a significant advancement in targeted cancer therapy, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity. This compound is a key component in the construction of such ADCs, serving as a drug-linker conjugate.[1][2] It comprises the potent anthracycline derivative PNU-159682, attached to a cleavable linker system. PNU-159682, a metabolite of nemorubicin, exhibits substantially higher cytotoxicity compared to its parent compound and other anthracyclines like doxorubicin.[3][4] The linker, Mal-C2-Gly3-EDA, is designed to be stable in systemic circulation and to release the cytotoxic payload upon internalization into the target cancer cell.

Molecular Structure and Components

The chemical structure of this compound reveals a modular design, integrating a potent warhead with a linker system engineered for controlled drug release.

PNU-159682: The Cytotoxic Payload

PNU-159682 is a powerful antineoplastic agent that functions as a DNA topoisomerase II inhibitor.[4] Its cytotoxic effect is mediated through intercalation into the DNA double helix and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. This action leads to the formation of double-strand DNA breaks, which subsequently triggers cell cycle arrest in the S-phase and induces apoptosis (programmed cell death).[5]

Mal-C2-Gly3-EDA: The Cleavable Linker

The linker component is critical for the stability and efficacy of the resulting ADC. The Mal-C2-Gly3-EDA linker is a multi-part system:

-

Mal (Maleimide): A reactive group that enables the covalent conjugation of the drug-linker to the monoclonal antibody via a stable thioether bond with a cysteine residue.

-

C2 (Ethyl spacer): A short hydrocarbon chain.

-

Gly3 (Triglycine): A peptide sequence of three glycine units, which is designed to be cleaved by lysosomal proteases that are abundant within cancer cells.

-

EDA (Ethylenediamine): A spacer molecule that connects the linker to the PNU-159682 payload.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, based on available data.

| Property | Value |

| Molecular Formula | C46H53N7O18 |

| Molecular Weight | 991.95 g/mol |

| CAS Number | 2259318-53-9 |

| Appearance | (Not publicly specified) |

| Solubility | Soluble in DMSO |

Synthesis and Conjugation

A detailed, step-by-step experimental protocol for the synthesis of this compound is not available in the public domain. The synthesis would conceptually involve the separate synthesis of the PNU-159682 payload and the Mal-C2-Gly3-EDA linker, followed by their conjugation.

Synthesis of PNU-159682

PNU-159682 is a known metabolite of nemorubicin. While it can be produced through biotransformation, chemical synthesis routes have also been developed, though they are typically complex and multi-stepped.

Synthesis of the Mal-C2-Gly3-EDA Linker

The synthesis of the linker would proceed through standard solid-phase or solution-phase peptide synthesis to assemble the triglycine backbone. This would be followed by the introduction of the ethylenediamine spacer and the maleimide group. A conceptual workflow is presented below.

Caption: Conceptual workflow for the synthesis of the Mal-C2-Gly3-EDA linker.

Conjugation to PNU-159682

The final step is the covalent attachment of the synthesized linker to the PNU-159682 payload, typically through the formation of a stable amide bond.

Mechanism of Action in an ADC Context

When incorporated into an ADC, this compound facilitates a targeted cytotoxic effect through a sequence of events.

Caption: Stepwise mechanism of action for an ADC containing this compound.

Experimental Protocols: General Methodology for ADC Conjugation

While a specific protocol for the synthesis of the drug-linker is not available, a general protocol for the conjugation of a maleimide-containing drug-linker to a monoclonal antibody is provided below for illustrative purposes.[6]

Objective: To covalently attach a maleimide-functionalized drug-linker to a monoclonal antibody via cysteine residues.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

Reducing agent (e.g., DTT or TCEP)

-

Maleimide-drug-linker (e.g., this compound) dissolved in an organic solvent (e.g., DMSO)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Antibody Reduction: The mAb is treated with a reducing agent to partially or fully reduce the interchain disulfide bonds, exposing free thiol groups. The reaction is typically incubated at 37°C for 30-60 minutes.

-

Drug-Linker Conjugation: The maleimide-drug-linker solution is added to the reduced mAb. The reaction mixture is incubated at room temperature or 4°C for 1-2 hours to allow for the formation of a stable thioether bond.

-

Reaction Quenching: An excess of the quenching reagent is added to cap any unreacted maleimide groups and stop the conjugation reaction.

-

Purification: The ADC is purified from unconjugated drug-linker, small molecules, and antibody aggregates using a suitable chromatography method.

-

Characterization: The purified ADC is analyzed to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.

Quantitative Data in ADC Development

The following table outlines key quantitative parameters that are critical in the development and characterization of ADCs.

| Parameter | Description | Typical Target Values |

| Drug-to-Antibody Ratio (DAR) | The average number of drug molecules per antibody. | 2 - 4 |

| ADC Yield (%) | The percentage of the initial antibody recovered as purified ADC. | > 70% |

| Purity (%) | The percentage of monomeric ADC in the final product. | > 95% |

| Free Drug Level (%) | The percentage of unconjugated drug-linker in the final product. | < 1% |

Conclusion

This compound is a sophisticated and highly potent drug-linker conjugate that holds significant promise for the development of next-generation ADCs. Its design, which combines a potent cytotoxic payload with a cleavable linker system, exemplifies the rational design principles of modern targeted cancer therapies. While detailed synthesis protocols are proprietary, the information presented in this guide provides a solid foundation for understanding the structure, function, and general synthetic strategies for this important molecule. Further research and publication of detailed experimental data will be invaluable for the continued advancement of ADCs in oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

In Vitro Cytotoxicity of Mal-C2-Gly3-EDA-PNU-159682: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cytotoxicity of the drug-linker conjugate Mal-C2-Gly3-EDA-PNU-159682. This conjugate is a critical component in the development of Antibody-Drug Conjugates (ADCs), combining a potent cytotoxic agent with a cleavable linker system designed for targeted delivery to cancer cells.

Introduction

This compound is a sophisticated drug-linker conjugate designed for use in ADCs. It comprises two key components:

-

PNU-159682 : A highly potent cytotoxic payload. It is a metabolite of the anthracycline nemorubicin and functions as a DNA topoisomerase II inhibitor. Its extreme potency makes it unsuitable for conventional chemotherapy but ideal for targeted delivery via ADCs.

-

Mal-C2-Gly3-EDA : A cleavable linker. This component connects the PNU-159682 payload to a monoclonal antibody. The linker is designed to be stable in circulation but to be cleaved upon internalization into target cancer cells, releasing the cytotoxic warhead.

The overarching mechanism of action for an ADC utilizing this conjugate involves the specific binding of the antibody to a tumor-associated antigen, followed by internalization and lysosomal degradation, which cleaves the linker and releases PNU-159682 to induce cell death.

Mechanism of Action

The cytotoxic effect of an ADC armed with this compound is ultimately delivered by the PNU-159682 payload. As a potent DNA topoisomerase II inhibitor, PNU-159682 disrupts the process of DNA replication and repair in cancer cells. This interference leads to double-strand DNA breaks, subsequently triggering cell cycle arrest, typically in the S-phase, and ultimately apoptosis.

Navigating the Frontier of Cancer Therapy: A Technical Guide to Mal-C2-Gly3-EDA-PNU-159682 for Antibody-Drug Conjugate Development

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) emerging as a powerful class of therapeutics. This technical guide delves into the core components and developmental considerations of a promising ADC construct: Mal-C2-Gly3-EDA-PNU-159682. This conjugate combines a potent cytotoxic payload, PNU-159682, with a thoughtfully designed linker system, Mal-C2-Gly3-EDA, to enable selective delivery to cancer cells. This document provides an in-depth overview of the available data, outlines general experimental protocols, and visualizes key pathways and workflows to support researchers in this innovative field.

Core Components: The Linker and the Payload

The efficacy of an ADC is intrinsically tied to the synergy between its constituent parts: the monoclonal antibody (mAb), the linker, and the cytotoxic payload. In this construct, the focus lies on the Mal-C2-Gly3-EDA linker and the PNU-159682 payload.

1.1. The Linker: Mal-C2-Gly3-EDA

The Mal-C2-Gly3-EDA linker is a cleavable linker system designed for stability in circulation and efficient release of the payload within the target cell. Its components are:

-

Mal (Maleimide): Provides a reactive group for covalent attachment to thiol groups on the monoclonal antibody, typically generated by reducing interchain disulfide bonds.

-

C2 (2-carbon spacer): A short aliphatic chain that connects the maleimide to the rest of the linker.

-

Gly3 (Triglycine): A peptide sequence that can be susceptible to cleavage by lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment. This enzymatic cleavage is a key mechanism for intracellular drug release.

-

EDA (Ethylenediamine): Acts as a spacer and provides an amine group for conjugation to the cytotoxic payload.

1.2. The Payload: PNU-159682

PNU-159682 is a highly potent derivative of the anthracycline antibiotic doxorubicin. It is a metabolite of nemorubicin and exhibits significantly greater cytotoxicity than its parent compound.[1]

Mechanism of Action: PNU-159682 exerts its cytotoxic effects primarily through the inhibition of topoisomerase II.[2] This enzyme is crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. By intercalating into DNA and stabilizing the topoisomerase II-DNA cleavage complex, PNU-159682 leads to the accumulation of double-strand DNA breaks. This DNA damage triggers cell cycle arrest, predominantly in the S-phase, and ultimately induces apoptosis.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data for PNU-159682 and related ADCs. It is important to note that specific data for an ADC utilizing the precise Mal-C2-Gly3-EDA linker is not extensively available in the public domain. The presented data is a compilation from various studies on PNU-159682 and its derivatives.

Table 1: In Vitro Cytotoxicity of PNU-159682

| Cell Line | Cancer Type | IC70 (nM) |

| HT-29 | Colon | 0.577 |

| A2780 | Ovarian | 0.39 |

| DU145 | Prostate | 0.128 |

| EM-2 | - | 0.081 |

| Jurkat | T-cell leukemia | 0.086 |

| CEM | T-cell leukemia | 0.075 |

Data extracted from a study comparing the potency of PNU-159682 to its parent compounds.[4]

Table 2: In Vivo Efficacy of PNU-159682 and its ADCs

| Cancer Model | Treatment | Dosing | Outcome | Reference |

| Disseminated Murine L1210 Leukemia | PNU-159682 | 15 µg/kg (i.v.) | 29% increase in life span | [4] |

| MX-1 Human Mammary Carcinoma Xenografts | PNU-159682 | 4 µg/kg | Antitumor activity observed | [4] |

| Non-Small Cell Lung Cancer (NSCLC) & Colorectal Cancer Models | PNU-159682 derivative ADC | Single dose of 1.0 mg/kg | Complete tumor regression and durable responses | [5] |

Experimental Protocols

Detailed, publicly available protocols for the synthesis of the Mal-C2-Gly3-EDA linker and its specific conjugation to PNU-159682 are limited. Therefore, the following sections provide generalized methodologies based on established principles of ADC development.

3.1. Synthesis of the Mal-C2-Gly3-EDA Linker

The synthesis of a maleimide-containing peptide linker generally involves a multi-step process using solid-phase or solution-phase peptide synthesis.

Materials:

-

Fmoc-protected glycine amino acids

-

Ethylenediamine

-

Maleimido-propionic acid or a similar maleimide-containing building block

-

Coupling reagents (e.g., HATU, HOBt, DIC)

-

Deprotection reagents (e.g., piperidine for Fmoc, TFA for Boc)

-

Resin for solid-phase synthesis (e.g., Wang resin)

-

Solvents (e.g., DMF, DCM)

-

Purification system (e.g., HPLC)

General Procedure (Solid-Phase):

-

Resin Loading: The first Fmoc-protected glycine is attached to the solid support.

-

Peptide Chain Elongation: The Fmoc protecting group is removed, and the subsequent Fmoc-glycine is coupled. This cycle is repeated to assemble the triglycine moiety.

-

EDA Coupling: Ethylenediamine is coupled to the N-terminus of the peptide chain.

-

Maleimide Introduction: A maleimide-containing carboxylic acid is coupled to the free amine of the EDA.

-

Cleavage and Deprotection: The linker is cleaved from the resin, and all protecting groups are removed using a cleavage cocktail (e.g., TFA-based).

-

Purification: The crude linker is purified by reverse-phase HPLC.

-

Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.

3.2. Conjugation of Mal-C2-Gly3-EDA to PNU-159682

The conjugation of the linker to the payload typically involves the formation of an amide bond between the carboxylic acid of the payload (or a derivative) and the terminal amine of the linker.

Materials:

-

Mal-C2-Gly3-EDA linker

-

PNU-159682 (or a derivative with a reactive handle)

-

Activating agents for carboxylic acids (e.g., EDC, NHS)

-

Anhydrous, aprotic solvent (e.g., DMF, DMSO)

-

Purification system (e.g., HPLC)

General Procedure:

-

Activation of PNU-159682: If PNU-159682 has a carboxylic acid group, it is activated using EDC/NHS or a similar method to form a reactive ester.

-

Coupling Reaction: The activated PNU-159682 is reacted with the Mal-C2-Gly3-EDA linker in an anhydrous solvent. The reaction is typically stirred at room temperature for several hours to overnight.

-

Monitoring: The reaction progress is monitored by TLC or LC-MS.

-

Purification: The resulting drug-linker conjugate is purified by reverse-phase HPLC.

-

Characterization: The final product is characterized by mass spectrometry and NMR to confirm successful conjugation.

3.3. Antibody-Drug Conjugation

The final step is the conjugation of the drug-linker construct to the monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb)

-

Reducing agent (e.g., TCEP, DTT)

-

This compound drug-linker

-

Conjugation buffer (e.g., phosphate buffer with EDTA, pH 7.0-7.5)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., size-exclusion chromatography, protein A chromatography)

General Procedure:

-

Antibody Reduction: The interchain disulfide bonds of the mAb are partially or fully reduced using a reducing agent like TCEP. The extent of reduction determines the number of available thiol groups for conjugation.

-

Drug-Linker Addition: The this compound is added to the reduced antibody solution. The reaction is incubated at a controlled temperature (e.g., 4-25°C) for a specific duration.

-

Quenching: The reaction is quenched by adding an excess of a thiol-containing reagent to cap any unreacted maleimide groups.

-

Purification: The ADC is purified to remove unconjugated drug-linker, quenching reagent, and any aggregates. This is typically achieved using size-exclusion chromatography or other protein purification methods.

-

Characterization: The final ADC is extensively characterized to determine key quality attributes.

3.4. ADC Characterization: Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical parameter that influences the efficacy and toxicity of an ADC.

Method: Hydrophobic Interaction Chromatography (HIC) HIC separates proteins based on their hydrophobicity. The conjugation of the hydrophobic drug-linker to the antibody increases its overall hydrophobicity, allowing for the separation of species with different numbers of conjugated drugs.

General Procedure:

-

Sample Preparation: The purified ADC is diluted in a high-salt mobile phase.

-

Chromatography: The sample is injected onto a HIC column. A decreasing salt gradient is used to elute the different ADC species, with higher DAR species eluting at lower salt concentrations.

-

Data Analysis: The peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.) are integrated. The average DAR is calculated as the weighted average of the different species.

Visualizing the Process: Diagrams and Workflows

4.1. Mechanism of Action of PNU-159682

Caption: PNU-159682 inhibits Topoisomerase II, leading to DNA damage and apoptosis.

4.2. General Workflow for ADC Synthesis

Caption: A generalized workflow for the synthesis of a thiol-reactive ADC.

4.3. ADC Internalization and Payload Release

Caption: The process of ADC internalization and intracellular release of the payload.

Conclusion and Future Directions

The this compound construct represents a compelling strategy in the design of next-generation ADCs. The high potency of PNU-159682, combined with a linker designed for controlled, intracellular release, holds significant therapeutic promise. However, this guide also highlights the need for more comprehensive, publicly available data to fully realize the potential of this and similar ADC platforms. Future research should focus on detailed characterization of ADCs with this specific linker, including extensive in vitro and in vivo studies to establish a clear therapeutic window. Furthermore, the development and publication of detailed and robust manufacturing and characterization protocols will be crucial for the advancement and clinical translation of these promising cancer therapies. Researchers are encouraged to build upon the foundational knowledge presented here to further innovate and refine ADC technologies for the benefit of patients worldwide.

References

PNU-159682: A Technical Guide to its Mechanism of Action in DNA Intercalation and Topoisomerase II Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-159682 is a highly potent anthracycline derivative and a major metabolite of the investigational drug nemorubicin (MMDX).[][2] Its exceptional cytotoxicity, reported to be over 3,000 times greater than its parent compound and doxorubicin, has positioned it as a significant payload candidate for antibody-drug conjugates (ADCs) in targeted cancer therapy.[][2] This technical guide provides an in-depth examination of the core mechanisms of action of PNU-159682: DNA intercalation and topoisomerase II inhibition, supported by available quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and cellular impact.

Mechanism of Action: A Dual Assault on Genomic Integrity

The profound anti-cancer activity of PNU-159682 stems from its ability to induce substantial DNA damage, primarily through a dual mechanism involving both non-covalent and covalent interactions with DNA, and its interference with the function of topoisomerase II. This leads to cell cycle arrest and ultimately, apoptosis.

DNA Intercalation and Covalent Adduct Formation

PNU-159682 engages with DNA through two distinct but complementary processes:

-

Reversible Intercalation: Like other anthracyclines, PNU-159682 intercalates into the DNA double helix, inserting its planar tetracyclic ring system between base pairs.[3] NMR studies have confirmed the formation of stable, reversible complexes, with a preference for G:C rich sequences.[3] This intercalation is characterized by a significantly slower dissociation rate (k_off) compared to doxorubicin and nemorubicin, resulting in a 10- to 20-fold increase in the residence time of PNU-159682 within the DNA intercalation sites.[3] This prolonged interaction likely contributes to its enhanced cytotoxic potency.

-

Covalent Adduct Formation and "Virtual Cross-Linking": A key feature distinguishing PNU-159682 is its ability to form covalent adducts with DNA.[4][5] This reaction occurs rapidly with double-stranded DNA, particularly in guanine-rich regions, and is not observed with single-stranded DNA.[3] Mass spectrometry and gel electrophoresis have shown the formation of stable adducts containing one or two PNU-159682 molecules per DNA duplex.[3] This covalent binding effectively bridges the complementary DNA strands, creating "virtual cross-links" that are highly disruptive to DNA replication and transcription.[3]

The following diagram illustrates the proposed mechanism of PNU-159682's interaction with DNA.

Caption: Mechanism of PNU-159682 interaction with double-stranded DNA.

Topoisomerase II Inhibition

PNU-159682 is also classified as a DNA topoisomerase II inhibitor.[][6] Topoisomerase II is a crucial enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks. PNU-159682 is thought to interfere with this process, leading to the accumulation of enzyme-linked DNA breaks and genomic instability.

There are conflicting reports regarding the potency of PNU-159682 as a topoisomerase II inhibitor. Some sources describe it as a highly potent inhibitor, with one report suggesting it is three orders of magnitude more potent than its parent compound, nemorubicin.[7][8] However, other studies have reported that PNU-159682 weakly inhibits the unknotting activity of topoisomerase II at a high concentration of 100 μM.[][6] This discrepancy may arise from different experimental conditions, such as the specific assay used (e.g., relaxation vs. decatenation) or the presence of other cellular factors. Further research is needed to establish a definitive IC50 value and fully characterize its inhibitory profile against topoisomerase II.

Quantitative Data

The following tables summarize the available quantitative data for PNU-159682's activity.

Table 1: Cytotoxicity of PNU-159682 in Human Tumor Cell Lines

| Cell Line | Histotype | IC70 (nM) | Fold Potency vs. Doxorubicin | Fold Potency vs. Nemorubicin (MMDX) |

| HT-29 | Colon Carcinoma | 0.577 | ~2100x | ~790x |

| A2780 | Ovarian Carcinoma | 0.390 | ~6420x | ~2360x |

| DU145 | Prostate Carcinoma | 0.128 | - | - |

| EM-2 | Myeloid Leukemia | 0.081 | - | - |

| Jurkat | T-cell Leukemia | 0.086 | - | - |

| CEM | T-cell Leukemia | 0.075 | - | - |

Data compiled from Quintieri et al., 2005.[4]

Table 2: Comparative Cytotoxicity (IC50) in Non-Hodgkin's Lymphoma (NHL) Cell Lines

| Cell Line | PNU-159682 IC50 (nM) | MMAE IC50 (nM) |

| BJAB.Luc | 0.10 | 0.54 |

| Granta-519 | 0.020 | 0.25 |

| SuDHL4.Luc | 0.055 | 1.19 |

| WSU-DLCL2 | 0.10 | 0.25 |

Data from MedchemExpress product datasheet referencing supporting literature.[8]

Table 3: DNA Interaction and Topoisomerase II Activity

| Parameter | Value/Observation |

| DNA Binding | |

| Dissociation Rate (k_off) | 10- to 20-fold slower than doxorubicin |

| Topoisomerase II Inhibition | |

| Unknotting Activity | Weak inhibition at 100 µM |

| Comparative Potency | Reported to be highly potent; "three orders of magnitude" more potent than nemorubicin (specific IC50 not available) |

Data compiled from multiple sources.[3][6][7][8]

Cellular Consequences: DNA Damage Response and S-Phase Arrest

The extensive DNA damage induced by PNU-159682 triggers a robust cellular DNA damage response (DDR). This response culminates in cell cycle arrest, providing the cell with an opportunity to repair the damage. However, the severity of the lesions caused by PNU-159682 often overwhelms the repair machinery, leading to apoptosis.

A key consequence of PNU-159682 treatment is the arrest of the cell cycle in the S-phase.[4][5] This is distinct from many other anthracyclines, such as doxorubicin, which typically cause a G2/M block. The S-phase arrest is indicative of stalled replication forks due to the presence of PNU-159682-DNA adducts. This stalling activates the ATR (Ataxia Telangiectasia and Rad3-related) signaling pathway, a primary sensor of single-stranded DNA that forms at stalled replication forks. Activated ATR then phosphorylates and activates the downstream checkpoint kinase 1 (Chk1).[9][10][11][12] Activated Chk1 mediates the S-phase checkpoint, preventing further DNA synthesis and stabilizing the stalled replication forks.

The following diagram outlines the proposed DNA damage response pathway initiated by PNU-159682.

Caption: PNU-159682-induced DNA damage response leading to S-phase arrest.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of PNU-159682. These are based on standard methodologies and should be optimized for specific laboratory conditions.

Protocol 1: Topoisomerase II Decatenation Assay

This assay measures the ability of topoisomerase II to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Inhibition of this activity indicates that the compound interferes with topoisomerase II function.

Materials:

-

Human Topoisomerase II enzyme

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.25 M KCl, 100 mM MgCl2, 5 mM DTT, 300 µg/mL BSA)

-

10 mM ATP solution

-

PNU-159682 stock solution (in DMSO)

-

Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

1% Agarose gel in TAE or TBE buffer

-

DNA stain (e.g., ethidium bromide or SYBR Safe)

Procedure:

-

Prepare reaction mixtures on ice in microcentrifuge tubes. For a 20 µL reaction:

-

13 µL sterile water

-

2 µL 10x Topoisomerase II Assay Buffer

-

2 µL 10 mM ATP

-

1 µL kDNA (e.g., 200 ng)

-

-

Add 1 µL of PNU-159682 at various concentrations (e.g., 0.1 µM to 100 µM) or DMSO as a vehicle control.

-

Initiate the reaction by adding 1 µL of human Topoisomerase II enzyme (e.g., 1-2 units). Include a no-enzyme control.

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reactions by adding 4 µL of Stop Buffer/Loading Dye.

-

Load the entire reaction volume onto a 1% agarose gel.

-

Perform electrophoresis at a low voltage (e.g., 2-3 V/cm) for 2-4 hours to ensure good separation.

-

Stain the gel with a suitable DNA stain and visualize using a gel documentation system.

Data Analysis:

-

Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel as a faster-moving band.

-

Quantify the intensity of the decatenated DNA band.

-

Calculate the percentage of inhibition relative to the enzyme-only control.

-

Plot the percentage of inhibition against the PNU-159682 concentration to determine the IC50 value.

Protocol 2: DNA Covalent Adduct Formation Assay (Gel-Based)

This assay detects the formation of covalent adducts between PNU-159682 and a DNA oligonucleotide, which results in a mobility shift on a denaturing polyacrylamide gel.

Materials:

-

Double-stranded DNA oligonucleotide (e.g., a short, guanine-rich sequence)

-

PNU-159682 stock solution (in DMSO)

-

Reaction Buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)

-

Formamide Loading Dye (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

-

Denaturing polyacrylamide gel (e.g., 20%) containing 7 M urea

-

TBE buffer

-

DNA visualization method (e.g., SYBR Gold staining or autoradiography if using radiolabeled oligonucleotides)

Procedure:

-

In a microcentrifuge tube, mix the dsDNA oligonucleotide (e.g., 1 µM final concentration) with varying concentrations of PNU-159682 (e.g., 1-20 µM) in the reaction buffer. Include a no-drug control.

-

Incubate the reaction at 37°C for a specified time (e.g., 1-24 hours).

-

Stop the reaction and denature the DNA by adding an equal volume of Formamide Loading Dye.

-

Heat the samples at 95°C for 5 minutes, then immediately place on ice.

-

Load the samples onto a denaturing polyacrylamide gel.

-

Run the gel at a constant power until the dye front reaches the desired position.

-

Stain the gel with a fluorescent DNA stain or perform autoradiography.

Data Analysis:

-

The unmodified single-stranded DNA will migrate as a distinct band.

-

The formation of a covalent PNU-159682-DNA adduct will result in a slower-migrating band.

-

The intensity of the shifted band relative to the total DNA in the lane indicates the extent of adduct formation.

Conclusion

PNU-159682 is an exceptionally potent cytotoxic agent with a multifaceted mechanism of action centered on the disruption of DNA integrity. Its ability to both intercalate into DNA with a long residence time and form covalent adducts that create "virtual cross-links" makes it a formidable DNA damaging agent. This potent DNA-directed activity triggers the ATR-Chk1 signaling pathway, leading to S-phase cell cycle arrest and, ultimately, apoptosis. While its role as a topoisomerase II inhibitor is also cited, the precise potency of this activity requires further clarification. The comprehensive data presented in this guide underscore the potential of PNU-159682 as a highly effective payload for the next generation of antibody-drug conjugates, offering a promising avenue for the development of more effective and targeted cancer therapies.

References

- 2. PNU-159682 - Creative Biolabs [creative-biolabs.com]

- 3. Virtual Cross-Linking of the Active Nemorubicin Metabolite PNU-159682 to Double-Stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PNU-159682 | Topoisomerase | TargetMol [targetmol.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Natural products targeting the ATR-CHK1 signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

In-Depth Technical Guide: Mal-C2-Gly3-EDA-PNU-159682 in Oncology Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibody-drug conjugate (ADC) linker-payload, Mal-C2-Gly3-EDA-PNU-159682, and its applications in oncology research. This document details the core components, mechanism of action, and relevant experimental data, offering a valuable resource for researchers in the field of targeted cancer therapies.

Introduction to this compound

This compound is a sophisticated drug-linker conjugate designed for the development of ADCs. It comprises three key components:

-

PNU-159682: A highly potent cytotoxic agent, or "warhead," that is a metabolite of the anthracycline nemorubicin.

-

Mal-C2-Gly3-EDA Linker: A cleavable linker system designed to connect the PNU-159682 payload to a monoclonal antibody.

-

Antibody (Not specified): This drug-linker is intended to be conjugated to a monoclonal antibody that targets a specific tumor-associated antigen.

The modular design of this system allows for the targeted delivery of the potent PNU-159682 directly to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.

Mechanism of Action

The anticancer activity of an ADC utilizing this compound is primarily driven by the cytotoxic payload, PNU-159682. Once the ADC binds to its target antigen on the surface of a cancer cell and is internalized, the linker is cleaved, releasing PNU-159682.

PNU-159682 exerts its potent cytotoxic effects through a dual mechanism of action:

-

DNA Intercalation: As an anthracycline derivative, PNU-159682 intercalates into the DNA of cancer cells. This process disrupts DNA replication and repair, ultimately leading to cell death.

-

Topoisomerase II Inhibition: PNU-159682 is a potent inhibitor of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. Inhibition of this enzyme leads to the accumulation of DNA double-strand breaks, triggering cell cycle arrest and apoptosis.

Recent studies have shown that PNU-159682 can induce immunogenic cell death (ICD), which can stimulate an anti-tumor immune response, potentially leading to a more durable therapeutic effect.[1] A derivative of PNU-159682, PNU-EDA, has been shown to arrest cells and inhibit DNA synthesis in the S-phase of the cell cycle.[1]

The following diagram illustrates the proposed signaling pathway of a PNU-159682-based ADC leading to cancer cell death.

Quantitative Data

The potency of PNU-159682 and its derivatives is a key attribute for their use in ADCs. The following tables summarize the in vitro cytotoxicity data from relevant studies. It is important to note that the specific this compound conjugate has not been extensively characterized in publicly available literature. The data presented here is from studies on closely related PNU-159682 conjugates, which provide a strong indication of the expected potency.

Table 1: In Vitro Cytotoxicity of PNU-159682 Compared to Doxorubicin and Nemorubicin

| Cell Line | PNU-159682 IC70 (nmol/L) | MMDX (Nemorubicin) IC70 (nmol/L) | Doxorubicin IC70 (nmol/L) |

| HT-29 (Colon) | 0.07 | 165 | 450 |

| A2780 (Ovarian) | 0.58 | 460 | 1220 |

| DU145 (Prostate) | 0.12 | 480 | 380 |

| EM-2 (Leukemia) | 0.08 | 210 | 170 |

| Jurkat (Leukemia) | 0.15 | 450 | 320 |

| CEM (Leukemia) | 0.09 | 430 | 250 |

Data extracted from a study on the antitumor activity of PNU-159682.[2]

Table 2: In Vitro Cytotoxicity of a Dual-Drug ADC Containing PNU-159682-Gly3-linker

| Cell Line | Target | Single-PNU-159682 ADC IC50 (pM) | Dual-PNU-159682/MMAF ADC IC50 (pM) | Single-MMAF ADC IC50 (pM) |

| SK-BR-3 | HER2 | 23.1 | 24.3 | 120 |

| BT-474 | HER2 | 42.4 | 34.2 | 160 |

| KPL-4 | HER2 | 58.7 | 49.5 | 230 |

| MDA-MB-453 | HER2 | 130 | 110 | 450 |

| JIMT-1 | HER2 | 210 | 180 | 890 |

| MDA-MB-231 | HER2- | >10,000 | >10,000 | >10,000 |

Data from a study utilizing a PNU-159682 conjugate with an EDA-Gly3 linker, which is structurally similar to the Mal-C2-Gly3-EDA linker.[][4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of ADCs based on the this compound conjugate.

Synthesis of a PNU-159682-Gly3-Linker Conjugate

The following is a representative synthesis protocol for a PNU-159682-Gly3-linker with a terminal reactive group for antibody conjugation, based on published methods.

Experimental Workflow for Synthesis

Protocol:

-

Synthesis of the Linker: The ethylenediamine-triglycine (EDA-Gly3) linker is synthesized with a terminal iodoacetamide group to facilitate conjugation.[]

-

Conjugation to PNU-159682: PNU-159682 is reacted with the functionalized EDA-Gly3 linker.[]

-

Purification: The resulting PNU-159682-Gly3-iodoacetamide conjugate is purified using high-performance liquid chromatography (HPLC).[]

In Vitro Cytotoxicity Assay

The following protocol describes a typical in vitro cytotoxicity assay to determine the IC50 values of an ADC.

Protocol:

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with serial dilutions of the ADC (or free drug as a control) and incubate for a defined period (e.g., 72-120 hours).

-

Cell Viability Assessment: Measure cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) by fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to investigate the effect of the ADC on the cell cycle distribution of cancer cells.

Protocol:

-

Cell Treatment: Treat cancer cells with the ADC at a concentration known to induce a cytotoxic effect.

-

Cell Harvesting and Fixation: After the desired incubation period, harvest the cells, wash with PBS, and fix in cold ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).[][4]

Conclusion

The this compound drug-linker conjugate represents a promising platform for the development of next-generation ADCs. The extreme potency of the PNU-159682 payload, combined with a well-designed linker system, offers the potential for highly effective and targeted cancer therapies. The data from studies on structurally similar conjugates demonstrate the sub-nanomolar cytotoxicity of PNU-159682-based ADCs. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of ADCs utilizing this specific and powerful drug-linker technology.

References

PNU-159682 Derivatives for Cancer Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PNU-159682 and its derivatives as potent payloads for anti-cancer therapies, with a primary focus on their application in antibody-drug conjugates (ADCs). PNU-159682 is a highly potent metabolite of the anthracycline nemorubicin, demonstrating significantly greater cytotoxicity than its parent compound and other commonly used chemotherapeutics like doxorubicin. Its exceptional potency has made it a compelling candidate for targeted cancer therapies, aiming to deliver its powerful cell-killing activity specifically to tumor cells while minimizing systemic toxicity.

Mechanism of Action

PNU-159682 exerts its cytotoxic effects through a multi-faceted mechanism primarily targeting DNA. The core mechanisms include:

-

DNA Intercalation: As an anthracycline, PNU-159682 intercalates into the DNA double helix, disrupting the normal function of DNA and its associated enzymes.

-

Topoisomerase II Inhibition: It inhibits the activity of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. This inhibition leads to the accumulation of double-strand DNA breaks.

-

DNA Adduct Formation: PNU-159682 can form covalent adducts with DNA, further contributing to DNA damage.

-

Cell Cycle Arrest: The extensive DNA damage induced by PNU-159682 triggers cell cycle arrest, predominantly in the S-phase, which is a distinct feature compared to other anthracyclines like doxorubicin that typically cause a G2/M block.

-

Apoptosis and Immunogenic Cell Death: The culmination of these events is the induction of programmed cell death (apoptosis) in rapidly dividing tumor cells. Furthermore, PNU-159682-based ADCs have been shown to trigger immunogenic cell death, which can stimulate an anti-tumor immune response.

A genome-wide CRISPR-Cas9 knockout screen has provided more detailed insights, revealing a partial dependency of PNU-159682's potency on the transcription-coupled nucleotide excision repair (TC-NER) DNA damage repair mechanism, further highlighting its distinct mode of action.

Early-Stage Research on PNU-159682-Based Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core pre-clinical research and development of Antibody-Drug Conjugates (ADCs) utilizing the potent cytotoxic agent, PNU-159682. PNU-159682, a highly potent anthracycline derivative and a metabolite of nemorubicin, has garnered significant interest as an ADC payload due to its exceptional cytotoxicity, which is several hundred to thousands of times greater than its parent compound, doxorubicin.[1][2][3][] This document outlines the fundamental mechanism of action, experimental methodologies for ADC construction and evaluation, and a summary of key quantitative data from early-stage research.

Mechanism of Action of PNU-159682

PNU-159682 exerts its cytotoxic effects through a dual mechanism involving DNA intercalation and the inhibition of topoisomerase II.[] This leads to the formation of double-strand DNA breaks, ultimately triggering irreversible apoptosis in rapidly dividing cancer cells.[] Unlike some other anthracyclines, such as doxorubicin, which primarily cause a G2/M-phase cell cycle arrest, a derivative of PNU-159682 has been shown to arrest cells and inhibit DNA synthesis in the S-phase. The proficiency of the Transcription-Coupled Nucleotide Excision Repair (TC-NER) DNA damage repair mechanism has been identified as a partial dependency for the potency of a PNU-159682 derivative, highlighting a distinct mode of action.

Below is a diagram illustrating the proposed signaling pathway for PNU-159682-induced cell death.

Caption: Proposed mechanism of action for PNU-159682-based ADCs.

Experimental Protocols

This section details the methodologies for the synthesis, characterization, and evaluation of PNU-159682-based ADCs as cited in early-stage research.

Synthesis and Conjugation of PNU-159682-based ADCs

The construction of a PNU-159682-based ADC involves the synthesis of a linker-payload derivative and its subsequent conjugation to a monoclonal antibody.

2.1.1. Synthesis of a PNU-159682 Linker-Payload Derivative

A common strategy involves modifying PNU-159682 with a linker suitable for conjugation. For example, an ethylenediamine-triglycine (EDA-Gly3) linker can be attached to PNU-159682.[5] For site-specific conjugation, a reactive handle like iodoacetamide can be incorporated at the N-terminus of the linker.[5]

2.1.2. Site-Specific Antibody Conjugation

Site-specific conjugation methods, such as those utilizing engineered cysteine or selenocysteine residues (e.g., THIOMAB™ or thio-selenomab platforms), are often employed to produce homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[5][6]

-

Antibody Preparation: The antibody is treated with a reducing agent, such as dithiothreitol (DTT), to uncap the engineered cysteine residues.[6]

-

Conjugation Reaction: The reduced antibody is then reacted with the PNU-159682 linker-payload derivative. For a dual-drug ADC, sequential conjugation steps can be performed.[5]

-

Purification: The resulting ADC is purified using methods like PD-10 desalting columns to remove unconjugated payload and other reagents.[5]

Caption: A generalized workflow for the synthesis of PNU-159682-based ADCs.

Characterization of PNU-159682-based ADCs

2.2.1. Determination of Drug-to-Antibody Ratio (DAR)

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of ADCs.[7][8][9]

-

Principle: HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[8]

-

Method: The analysis is performed under non-denaturing conditions using a salt gradient (from high to low salt concentration).[7]

-

Analysis: The distribution of drug-linked species is characterized, and the average DAR is calculated from the integration of the observed peaks.[7][9]

2.2.2. In Vitro Serum Stability

The stability of the ADC in serum is crucial for its in vivo performance.

-

Method: The ADC is incubated in human or animal serum at 37°C for an extended period (e.g., 14 days).[10]

-

Analysis: The amount of released payload can be measured using a bioassay with antigen-negative cells or by ELISA to determine the concentration of intact ADC.[10] Mass spectrometry can also be employed to measure the loss of payload.[11]

In Vitro Efficacy Assessment

2.3.1. Cytotoxicity Assays

The potency of PNU-159682 and its ADCs is typically evaluated using in vitro cytotoxicity assays against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used colorimetric method.

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with serial dilutions of the ADC, unconjugated antibody, or free payload.

-

Incubation: The plates are incubated for a defined period (e.g., 72-144 hours).

-

MTT Addition and Solubilization: MTT solution is added to each well, and after incubation, the formazan crystals are dissolved.

-

Absorbance Reading: The absorbance is read using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated controls, and the IC50 (half-maximal inhibitory concentration) is determined.

In Vivo Efficacy Assessment

2.4.1. Xenograft Models

The anti-tumor activity of PNU-159682-based ADCs is evaluated in vivo using xenograft models, where human tumor cells are implanted into immunodeficient mice.[12][13] Patient-derived xenograft (PDX) models, which more closely recapitulate the heterogeneity of human tumors, are also valuable tools.[14]

-

Tumor Implantation: Human cancer cell lines or patient-derived tumor fragments are subcutaneously implanted into immunodeficient mice (e.g., nude or SCID mice).[12][13]

-

Treatment: Once tumors reach a specified volume, mice are treated with the ADC, control antibody, or vehicle via intravenous injection.[15]

-

Monitoring: Tumor volume and body weight are monitored regularly.[15]

-

Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. In some studies, complete tumor regression and long-term survival are also assessed.[16]

Caption: A general workflow for conducting in vivo efficacy studies of PNU-159682-based ADCs.

Quantitative Data Summary

The following tables summarize key quantitative data from early-stage research on PNU-159682 and its ADCs.

In Vitro Cytotoxicity of PNU-159682

| Cell Line | Histotype | IC70 (nM) | Fold Potency vs. Doxorubicin | Fold Potency vs. Nemorubicin (MMDX) |

| HT-29 | Colon Carcinoma | 0.577 | ~2100 | ~790 |

| A2780 | Ovarian Carcinoma | 0.390 | ~2800 | ~1100 |

| DU145 | Prostate Carcinoma | 0.128 | ~6420 | ~2360 |

| EM-2 | Leukemia | 0.081 | - | - |

| Jurkat | Leukemia | 0.086 | - | - |

| CEM | Leukemia | 0.075 | - | - |

| SKRC-52 | Renal Carcinoma (CAIX-expressing) | 25 (IC50) | - | - |

Data compiled from multiple sources.[1][]

In Vitro Cytotoxicity of PNU-159682-based ADCs

| ADC | Target | Cell Line | IC50 (ng/mL) |

| Single-PNU-159682 ADC | HER2 | KPL-4 (HER2+) | ~1 |

| Dual-PNU-159682/MMAF ADC | HER2 | KPL-4 (HER2+) | ~1 |

| Single-PNU-159682 ADC | HER2 | MDA-MB-361/DYT2 (HER2+) | ~10 |

| Dual-PNU-159682/MMAF ADC | HER2 | MDA-MB-361/DYT2 (HER2+) | ~10 |

Data is illustrative and based on graphical representations in the cited literature.[5]

In Vivo Efficacy of PNU-159682 and its ADCs

| Compound/ADC | Dose | Animal Model | Tumor Model | Efficacy |

| PNU-159682 | 15 µg/kg (i.v.) | Mice | Disseminated Murine L1210 Leukemia | Increased life span |

| PNU-159682 | 4 µg/kg (i.v.) | Mice | MX-1 Human Mammary Carcinoma Xenograft | Tumor regression |

| PNU-159682 | 25 nmol/kg | Mice | SKRC-52 Xenograft | Potent antitumor effect |

| hCD46-19 ADC | 1.0 mg/kg (single dose) | Mice | NSCLC and Colorectal Cancer Models | Complete tumor regression and durable responses |

Data compiled from multiple sources.[][16][17]

Conclusion

Early-stage research on PNU-159682-based ADCs has demonstrated their significant potential as highly potent anti-cancer therapeutics. The exceptional cytotoxicity of PNU-159682, combined with the specificity of antibody-targeting, has shown promising results in both in vitro and in vivo preclinical models. Further research focusing on optimizing linker technology, exploring novel antibody targets, and detailed toxicological studies will be crucial for the successful clinical translation of this promising class of ADCs. The development of derivatives with attenuated potency is also being explored to potentially improve the therapeutic index.[18]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. PNU-159682 - Creative Biolabs [creative-biolabs.com]

- 5. academic.oup.com [academic.oup.com]

- 6. mdpi.com [mdpi.com]

- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. agilent.com [agilent.com]

- 10. researchgate.net [researchgate.net]

- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 12. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]

- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. blog.crownbio.com [blog.crownbio.com]

- 15. researchgate.net [researchgate.net]

- 16. | BioWorld [bioworld.com]

- 17. Formation and antitumor activity of PNU-159682, a major metabolite of nemorubicin in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis: Mal-C2-Gly3-EDA-PNU-159682

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a revolutionary class of biotherapeutics that merge the target specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic agents, offering a targeted approach to cancer therapy.[1] This targeted delivery system enhances the therapeutic window of the cytotoxic payload by minimizing systemic exposure and associated toxicities.[1] This document provides a detailed protocol for the conjugation of the potent anthracycline derivative, PNU-159682, to a monoclonal antibody via a maleimide-functionalized linker, Mal-C2-Gly3-EDA.

PNU-159682 is a highly potent metabolite of the anthracycline nemorubicin and acts as a DNA topoisomerase II inhibitor.[2] Its mechanism of action involves DNA intercalation and the inhibition of topoisomerase II, leading to DNA double-strand breaks and subsequent apoptosis in rapidly dividing cancer cells.[3][4] The Mal-C2-Gly3-EDA linker is a cleavable linker containing a maleimide group for covalent attachment to the antibody.[][6]

Quantitative Data Summary

The following table summarizes representative data for the conjugation of Mal-C2-Gly3-EDA-PNU-159682 to a model IgG1 antibody. The precise values may vary depending on the specific antibody and reaction conditions.

| Parameter | Value | Method of Analysis |

| Antibody Concentration | 1-10 mg/mL | UV-Vis Spectroscopy (A280) |

| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | Hydrophobic Interaction Chromatography (HIC)[], LC-MS[8] |

| Monomeric ADC Purity | >95% | Size Exclusion Chromatography (SEC)[9] |

| Residual Free Drug-Linker | <1% | Reversed-Phase HPLC (RP-HPLC) |

| Conjugation Efficiency | >90% | Calculated from DAR and initial reactants |

Experimental Protocols

This section outlines the detailed methodology for the conjugation of this compound to a target antibody.

Materials and Reagents

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound drug-linker conjugate[10]

-

Tris(2-carboxyethyl)phosphine (TCEP)[11]

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Desalting columns (e.g., Sephadex G-25)[12]

-

Purification columns (e.g., Size Exclusion Chromatography, Hydrophobic Interaction Chromatography)[9][13]

Step 1: Antibody Reduction

This step involves the partial reduction of the interchain disulfide bonds of the antibody to generate free thiol groups for conjugation.

-

Prepare the antibody solution to a concentration of 2-10 mg/mL in PBS, pH 7.4.

-

Prepare a fresh stock solution of TCEP (e.g., 10 mM) in PBS.

-

Add TCEP to the antibody solution at a molar ratio of 2.5:1 (TCEP:mAb). The optimal ratio may need to be determined empirically for each antibody.

-

Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.

-

Remove excess TCEP immediately using a desalting column equilibrated with PBS, pH 7.4.

Step 2: Conjugation Reaction

This step describes the covalent attachment of the maleimide-containing drug-linker to the reduced antibody.

-

Immediately after desalting, determine the concentration of the reduced antibody.

-

Dissolve the this compound drug-linker in DMSO to prepare a stock solution (e.g., 10 mM).

-

Add the drug-linker solution to the reduced antibody solution at a molar ratio of 5:1 (drug-linker:mAb). The final DMSO concentration should be kept below 10% (v/v) to avoid antibody denaturation.

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation, protected from light.

-

Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups.

Step 3: Purification of the Antibody-Drug Conjugate

Purification is crucial to remove unreacted drug-linker, aggregates, and other impurities.[14]

-

Centrifuge the reaction mixture to remove any precipitated material.

-

Purify the ADC using Size Exclusion Chromatography (SEC) to remove unconjugated drug-linker and high molecular weight aggregates.[9]

-

For further polishing and to separate different DAR species, Hydrophobic Interaction Chromatography (HIC) can be employed.[15]

-

Pool the fractions containing the desired monomeric ADC.

-

Buffer exchange the purified ADC into a suitable formulation buffer and concentrate to the desired concentration.

Step 4: Characterization of the ADC

The final ADC product should be thoroughly characterized to ensure quality and consistency.

-

Drug-to-Antibody Ratio (DAR) Determination: The average number of drug molecules conjugated per antibody can be determined using HIC or LC-MS.[][8]

-

Purity and Aggregation Analysis: SEC is used to determine the percentage of monomeric ADC and the presence of aggregates.

-

Free Drug Analysis: RP-HPLC can be used to quantify the amount of residual, unconjugated drug-linker.

Visualizations

Experimental Workflow

Caption: Workflow for the conjugation of this compound to an antibody.

PNU-159682 Signaling Pathway

Caption: Mechanism of action of a PNU-159682-based Antibody-Drug Conjugate.

References

- 1. njbio.com [njbio.com]

- 2. nbe-therapeutics.com [nbe-therapeutics.com]

- 3. researchgate.net [researchgate.net]

- 4. Facebook [cancer.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 8. agilent.com [agilent.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 12. biotium.com [biotium.com]

- 13. mdpi.com [mdpi.com]

- 14. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for In Vivo Efficacy Studies of Mal-C2-Gly3-EDA-PNU-159682 Antibody-Drug Conjugates in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and standardized protocols for conducting in vivo efficacy studies of antibody-drug conjugates (ADCs) utilizing the Mal-C2-Gly3-EDA-PNU-159682 drug-linker. PNU-159682 is a highly potent derivative of the anthracycline nemorubicin and functions as a DNA topoisomerase II inhibitor, leading to DNA damage and apoptosis in rapidly dividing cancer cells.[1][2] Its exceptional potency makes it a compelling payload for ADCs. The Mal-C2-Gly3-EDA component is a cleavable linker designed to be stable in circulation and release the PNU-159682 payload within the target cancer cells.

These protocols are intended to serve as a comprehensive guide for researchers evaluating the anti-tumor activity of ADCs constructed with this specific drug-linker in various mouse models of cancer, including non-small cell lung cancer (NSCLC), colorectal cancer, and HER2-positive breast cancer.

Mechanism of Action

The therapeutic efficacy of an ADC featuring the this compound system is predicated on a multi-step, targeted process.

Data Presentation: Summary of Preclinical In Vivo Efficacy

While specific quantitative data from a single comprehensive study is proprietary, the following tables summarize the expected outcomes based on available preclinical data for ADCs utilizing PNU-159682 derivatives in various mouse models.

Table 1: Efficacy of a CD46-Targeting ADC with a PNU-159682 Derivative in NSCLC and Colorectal Cancer Xenograft Models

| Mouse Model | Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume Change | Survival Outcome |

| NSCLC Xenograft | Vehicle Control | - | Once | Progressive Growth | - |

| CD46-PNU-159682 ADC | 1.0 | Single Dose | Complete Tumor Regression | Durable Responses | |

| Colorectal Xenograft | Vehicle Control | - | Once | Progressive Growth | - |

| CD46-PNU-159682 ADC | 1.0 | Single Dose | Complete Tumor Regression | Durable Responses |

Note: Data is based on qualitative reports of high efficacy.[1]

Table 2: Efficacy of a HER2-Targeting ADC (T-PNU) in a Syngeneic Breast Cancer Mouse Model

| Mouse Model | Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Regression Rate | Survival Outcome |

| Syngeneic Breast Cancer | Vehicle Control | - | Once | - | Progressive Disease |

| Trastuzumab | Not Specified | Once | No Tumor Inhibition | Progressive Disease | |

| Free PNU-159682 | Not Specified | Once | No Tumor Inhibition | Progressive Disease | |

| T-PNU ADC | Low Dose | Single Dose | >80% Complete Regression | Prolonged Survival |

Note: This model was reported to be resistant to trastuzumab and T-DM1.[3]

Experimental Protocols

The following are detailed protocols for establishing mouse models and evaluating the in vivo efficacy of ADCs containing this compound.

Protocol 1: Orthotopic Non-Small Cell Lung Cancer (NSCLC) Xenograft Model

1. Cell Culture and Preparation:

-

Culture human NSCLC cell lines (e.g., A549, H1299) in appropriate media.

-

Harvest cells at approximately 80% confluency using trypsinization.

-

Wash the cells with sterile PBS and perform a viable cell count using trypan blue exclusion.

-

Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 107 cells/mL. Keep on ice.

2. Animal Procedures:

-

Use female athymic nude mice, 6-8 weeks old.

-

Anesthetize the mouse using isoflurane or a ketamine/xylazine cocktail.

-

Make a small incision (approx. 3 mm) on the left lateral thorax.

-

Gently move soft tissue to visualize the intercostal space.

-

Using a 30-gauge needle, inject 50 µL of the cell suspension (5 x 105 cells) into the left lung parenchyma.

-

Close the incision with surgical clips or sutures.

-

Monitor the animals for recovery and tumor growth.

3. Treatment and Monitoring:

-

Once tumors are established (detectable by imaging or palpation), randomize mice into treatment and control groups (n=8-10 per group).

-

Prepare the ADC in a sterile vehicle (e.g., PBS).

-

Administer the ADC or vehicle via intravenous (tail vein) injection. A single dose of 1.0 mg/kg has been shown to be effective for similar constructs.[1]

-

Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

-

Euthanize mice when tumors reach a predetermined size or if signs of toxicity (e.g., >20% body weight loss) are observed.

Protocol 2: Colorectal Cancer Patient-Derived Xenograft (PDX) Model

1. PDX Establishment:

-

Obtain fresh human colorectal tumor tissue from surgical resections.

-

Subcutaneously implant small tumor fragments (2-3 mm3) into the flank of immunodeficient mice (e.g., NOD/SCID).

-

Allow tumors to grow to a volume of approximately 1000-1500 mm3.

2. PDX Propagation and Study Cohort Generation:

-

Passage the tumors by harvesting, fragmenting, and re-implanting into new cohorts of mice.

-

For the efficacy study, implant tumor fragments into the subcutaneous flank of a new cohort of mice.

3. Treatment and Monitoring:

-

When tumors reach an average volume of 150-200 mm3, randomize mice into treatment and control groups.

-

Administer the ADC (e.g., a single 1.0 mg/kg IV dose) or vehicle control.

-

Monitor tumor volume and body weight 2-3 times per week.

-

Continue monitoring until study endpoints are reached (e.g., tumor volume exceeding 2000 mm3 or significant body weight loss).

Protocol 3: HER2-Positive Breast Cancer Xenograft Model

1. Cell Culture and Implantation:

-

Culture a HER2-positive breast cancer cell line (e.g., BT-474, SK-BR-3).

-